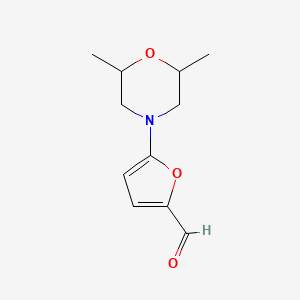
5-(2,6-二甲基吗啉基)呋喃-2-甲醛
描述
5-(2,6-Dimethylmorpholino)furan-2-carbaldehyde is a chemical compound with the molecular formula C11H15NO3 and a molecular weight of 209.25 .
Molecular Structure Analysis
The InChI code for 5-(2,6-Dimethylmorpholino)furan-2-carbaldehyde is 1S/C11H15NO3/c1-8-5-12(6-9(2)14-8)11-4-3-10(7-13)15-11/h3-4,7-9H,5-6H2,1-2H3 . This indicates the specific arrangement of atoms in the molecule.Physical And Chemical Properties Analysis
5-(2,6-Dimethylmorpholino)furan-2-carbaldehyde is a solid substance . Other physical and chemical properties such as melting point, boiling point, and density were not found in the search results.科学研究应用
合成方法和化学反应
5-(2,6-二甲基吗啉基)呋喃-2-甲醛是用于合成各种复杂分子的化学前体。一项研究概述了通过涉及5-(2,6-二甲基吗啉基)-1,2,3-噻二唑-4-甲醛的反应合成噻二唑衍生物。这个过程突显了该化合物在创造具有进一步化学修饰和应用潜力的分子方面的实用性(Glukhareva et al., 2001)。
生物活性
对与5-(2,6-二甲基吗啉基)呋喃-2-甲醛密切相关的呋喃衍生物的研究表明,这些化合物具有显著的生物活性。例如,从呋喃-2-甲醛衍生的化合物已被评估其抗菌活性,突显了这类分子在开发新的抗菌剂方面的潜力(Matiichuk et al., 2021)。此外,衍生物在抗肿瘤应用中显示出潜力,表明基于呋喃的化合物具有更广泛的治疗潜力(Matiichuk et al., 2020)。
材料科学和催化
在材料科学和催化领域,包括结构与5-(2,6-二甲基吗啉基)呋喃-2-甲醛相似的分子的呋喃-2-甲醛已被用作合成生物活性喹唑啉-4(3H)-酮的前体。这种应用突显了呋喃衍生物在绿色化学中的多功能性,通过环保的过程提供合成有价值化合物的途径(Yu et al., 2018)。
属性
IUPAC Name |
5-(2,6-dimethylmorpholin-4-yl)furan-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c1-8-5-12(6-9(2)14-8)11-4-3-10(7-13)15-11/h3-4,7-9H,5-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJBPOFOHLBKHLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C2=CC=C(O2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2,6-Dimethylmorpholino)furan-2-carbaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



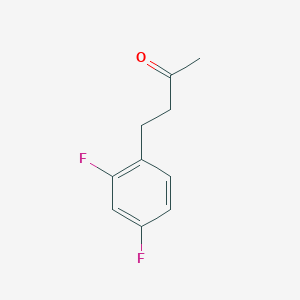
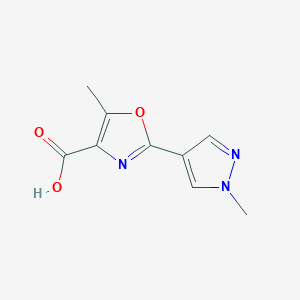
![4-{[2-(Oxolan-2-yl)ethyl]amino}benzoic acid](/img/structure/B1427975.png)
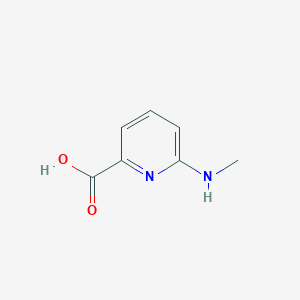
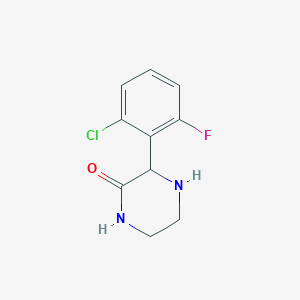

![3-(Difluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid](/img/structure/B1427979.png)
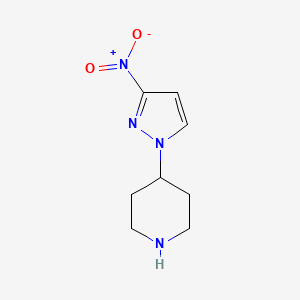
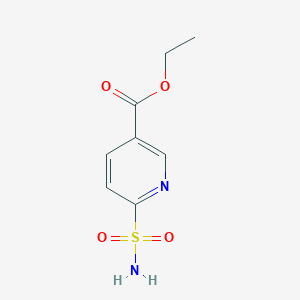
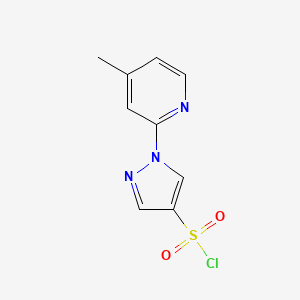
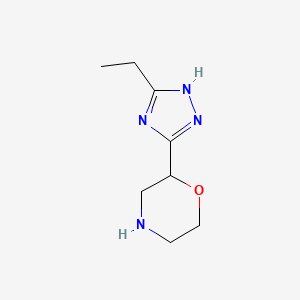
![N-{[2-(Difluoromethoxy)phenyl]methyl}cyclobutanamine](/img/structure/B1427987.png)
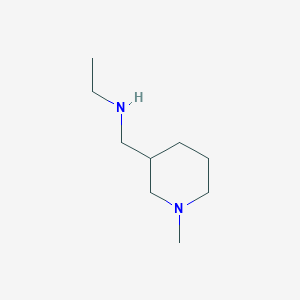
![2-(4-Methylpiperazin-1-yl)-1-[4-(propan-2-yloxy)phenyl]ethan-1-ol](/img/structure/B1427996.png)